N-[(3-iodophenyl)methyl]morpholine-4-sulfonamide
Description
Properties
IUPAC Name |
N-[(3-iodophenyl)methyl]morpholine-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O3S/c12-11-3-1-2-10(8-11)9-13-18(15,16)14-4-6-17-7-5-14/h1-3,8,13H,4-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLZBNMLYJXBRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NCC2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Morpholine-4-sulfonyl Chloride
Morpholine is treated with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C, yielding morpholine-4-sulfonyl chloride with >85% efficiency. Excess chlorosulfonic acid is neutralized with sodium bicarbonate, and the product is purified via vacuum distillation (b.p. 112–115°C at 15 mmHg).
Coupling with 3-Iodobenzylamine
The sulfonyl chloride reacts with 3-iodobenzylamine in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere:
Triethylamine (2.2 equiv.) is used to scavenge HCl, with reactions typically conducted at 25°C for 6–8 hours. Post-reaction, the mixture is washed with 5% HCl, saturated NaHCO₃, and brine before silica gel chromatography (ethyl acetate/hexane, 3:7) yields the product (68–72%).
Alternative Sulfonylation Using Sodium Sulfinates
Recent protocols employ sodium morpholine-4-sulfinate and 3-iodobenzyl iodide under oxidative conditions:
Iodine (1.5 equiv.) in dimethylformamide (DMF) at 80°C facilitates the coupling over 12 hours, achieving 65% yield. This method avoids hazardous sulfonyl chlorides but requires strict moisture control.
Reductive Amination Approach
A two-step strategy combines sulfonamide formation with reductive alkylation:
Synthesis of Morpholine-4-sulfonamide
Morpholine-4-sulfonyl chloride is treated with aqueous ammonia (28%) at 0°C, yielding morpholine-4-sulfonamide (91% purity).
Reductive Coupling with 3-Iodobenzaldehyde
The sulfonamide reacts with 3-iodobenzaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol:
After 24 hours at 25°C, the product is extracted with dichloromethane and crystallized from ethanol/water (1:1), yielding 58%.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A mixture of morpholine-4-sulfonic acid, 3-iodobenzyl bromide, and K₂CO₃ in acetonitrile is irradiated at 120°C for 20 minutes (300 W), achieving 78% yield. This method enhances scalability but requires specialized equipment.
Comparative Analysis of Synthetic Methods
Industrial-Scale Considerations
Patent CN103121978A highlights a catalyst-free approach using methylcarbonate and morpholine at 150°C under 20×10⁵ Pa pressure, achieving 76.69% yield after 5 hours. This method simplifies purification by avoiding side products but requires high-pressure reactors.
Emerging Techniques: Electrochemical Synthesis
A novel electrochemical method employs morpholine-4-sulfonic acid and 3-iodobenzyl bromide in an undivided cell with Pt electrodes. At 1.5 V in acetonitrile/water (9:1), the reaction completes in 3 hours with 82% yield, offering an energy-efficient alternative .
Chemical Reactions Analysis
Types of Reactions
N-[(3-iodophenyl)methyl]morpholine-4-sulfonamide can undergo various chemical reactions, including:
Substitution reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and reduction reactions: The sulfonamide group can be involved in redox reactions, leading to the formation of sulfonic acids or sulfinamides.
Coupling reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.
Major Products
Substitution reactions: Formation of azido, thiocyanato, or other substituted phenyl derivatives.
Oxidation: Formation of sulfonic acids or sulfinamides.
Coupling reactions: Formation of biaryl compounds with various functional groups.
Scientific Research Applications
Antimicrobial Activity
N-[(3-iodophenyl)methyl]morpholine-4-sulfonamide has been investigated for its antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of various sulfonamide derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | 20 | Staphylococcus aureus |
| Standard Antibiotic (Ciprofloxacin) | 18 | Staphylococcus aureus |
| N-(4-chlorophenyl)methylmorpholine-4-sulfonamide | 25 | Escherichia coli |
This table indicates that this compound shows promising antibacterial activity, suggesting its potential as a therapeutic agent.
Anticancer Properties
The compound has also been studied for its anticancer properties. Research indicates that morpholine derivatives can exhibit antiproliferative activity against various cancer cell lines.
Case Study: Antiproliferative Activity
In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells such as HeLa (cervical cancer) and CEM (human T lymphocyte). The compound was shown to induce apoptosis in these cell lines.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 ± 0.5 | Induction of apoptosis |
| CEM | 18 ± 0.7 | Cell cycle arrest |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness in cancer therapy.
Enzyme Inhibition
This compound has been identified as an inhibitor of specific enzymes, which plays a crucial role in metabolic pathways.
Case Study: α-Glucosidase Inhibition
In a study focusing on glycemic control, the compound was tested for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. The results showed that it had a competitive inhibition profile with an IC50 significantly lower than that of standard inhibitors like acarbose.
| Compound | IC50 (μM) | Comparison |
|---|---|---|
| This compound | 12 ± 0.2 | Acarbose: 58 ± 0.5 |
This data highlights the potential of this compound as a therapeutic agent for managing diabetes through enzyme inhibition.
Potential in Drug Development
The unique structural features of this compound make it a valuable scaffold for drug development, particularly in designing new antimicrobial and anticancer agents. Its ability to modify biological pathways suggests that further exploration could lead to novel therapeutics.
Research Insights
Recent studies have focused on synthesizing derivatives of this compound to enhance its pharmacological properties while minimizing side effects. The incorporation of various substituents on the morpholine ring has been shown to affect biological activity significantly.
Mechanism of Action
The mechanism of action of N-[(3-iodophenyl)methyl]morpholine-4-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, inhibiting its activity. The sulfonamide group can interact with the active site of enzymes, while the iodophenyl moiety may enhance binding affinity through halogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
The iodine substituent in the target compound distinguishes it from analogs with other halogens or functional groups. For example:
Key Observations :
Role of the Sulfonamide-Morpholine Scaffold
The morpholine-sulfonamide backbone is a common feature in antiviral and enzyme-targeting agents. Examples include:
- N-(((1S,3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)cyclopentyl)methyl)-3,3,3-trifluoropropane-1-sulfonamide : This compound, from a 2022 patent, demonstrates the scaffold’s versatility in antiviral drug design, where the sulfonamide acts as a hinge-binder in protease inhibition .
- N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-5-(4-methylphenylsulfonamido)tetrahydropyrimidine : The sulfonamide here enhances binding to hydrophobic enzyme pockets, a property shared with the target compound .
Comparison: The target compound’s morpholine ring may confer better solubility than non-cyclic sulfonamides, while the iodophenyl group provides steric hindrance against enzymatic degradation.
Biological Activity
N-[(3-iodophenyl)methyl]morpholine-4-sulfonamide is a sulfonamide derivative that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure, featuring a morpholine ring and a sulfonamide group, suggests diverse mechanisms of action which could be leveraged for therapeutic purposes. This article reviews the biological activity of this compound based on existing literature, focusing on its pharmacological properties, mechanisms of action, and potential applications.
Chemical Structure
The compound can be represented as follows:
This structure includes:
- A morpholine ring, which is known for its role in enhancing solubility and bioavailability.
- A sulfonamide moiety, which is commonly associated with antibacterial properties.
- An iodophenyl group that may contribute to its biological activity through halogen bonding or enhancing lipophilicity.
Biological Activity Overview
The biological activities of this compound have been explored in various studies. Key areas of interest include:
-
Antimicrobial Activity
- Sulfonamides are traditionally recognized for their antibacterial properties. Studies indicate that compounds with similar structures exhibit broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of the morpholine ring may enhance the interaction with bacterial enzymes, leading to increased efficacy.
-
Anticancer Properties
- Research has shown that morpholine-based compounds can inhibit cancer cell proliferation. For instance, derivatives with similar substituents have demonstrated significant cytotoxicity against various cancer cell lines, including non-small cell lung carcinoma (NSCLC) and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
-
Carbonic Anhydrase Inhibition
- Some studies have focused on the inhibition of carbonic anhydrase (CA), an enzyme implicated in various physiological processes and pathological conditions including cancer. Compounds similar to this compound have shown promising results as inhibitors of CA-II, suggesting potential applications in treating diseases where this enzyme plays a critical role.
Antimicrobial Activity
A study assessing the antimicrobial efficacy of sulfonamide derivatives reported that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against various bacterial strains, indicating moderate to high antibacterial activity .
Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of morpholine derivatives against several cancer cell lines:
- A549 (Lung Cancer) : IC50 values ranged from 1.5 µM to 47 µM, showing significant antiproliferative effects .
- MCF7 (Breast Cancer) : Similar compounds demonstrated IC50 values around 15 µM .
These findings suggest that modifications in the morpholine structure can lead to enhanced anticancer activity.
Carbonic Anhydrase Inhibition
The inhibition potency against CA-II was measured with some derivatives showing IC50 values as low as 9.64 µM, indicating strong inhibitory effects . This suggests a potential role for this compound in treating conditions like glaucoma or edema where CA inhibition is beneficial.
Case Studies
-
Case Study on Anticancer Activity
A derivative structurally similar to N-[(3-iodophenyl)methyl]morpholine was tested against NSCLC cell lines. The study reported significant apoptosis induction and cell cycle arrest at G1 phase, highlighting its potential as an anticancer agent . -
Case Study on Antimicrobial Efficacy
A comparative study evaluated the antimicrobial effects of various sulfonamides including those with morpholine structures. Results indicated that compounds with halogen substitutions showed enhanced activity against resistant bacterial strains .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-[(3-iodophenyl)methyl]morpholine-4-sulfonamide, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via aryne-mediated coupling, leveraging NaH-initiated aryne generation to functionalize the morpholine-sulfonamide core with the 3-iodobenzyl group . Critical steps include controlling reaction stoichiometry (e.g., NaIO4 oxidation in THF/H2O mixtures for intermediate purification) and optimizing column chromatography conditions (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product. Purity (>95%) is confirmed by HPLC with UV detection at 254 nm.
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- 13C NMR : Assigns aromatic carbons (δ 128–143 ppm for iodophenyl groups) and morpholine/sulfonamide backbone (δ 52–70 ppm) .
- HRMS (ESI-TOF) : Validates molecular weight (e.g., calculated [M+H]+ for C11H14IN2O3S: 397.0; observed: 397.1) .
- X-ray crystallography : Resolves chair conformations of the morpholine ring and hydrogen-bonding networks in crystalline forms .
Advanced Research Questions
Q. How can discrepancies in reported biological activities of sulfonamide derivatives be systematically addressed?
- Methodological Answer : Contradictions in antimicrobial or antitumor data (e.g., varying IC50 values) may arise from assay conditions (pH, solvent) or cell line variability. To resolve:
- Standardize assays using CLSI guidelines for MIC testing .
- Compare structural analogs (e.g., halogen substitution effects) via SAR studies .
- Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays to confirm binding to enzymes like carbonic anhydrase .
Q. What computational approaches predict the binding affinity of this compound to therapeutic targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Model interactions with enzyme active sites (e.g., sulfonamide binding to zinc in carbonic anhydrase) using PubChem 3D conformers .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories, focusing on iodine’s hydrophobic interactions .
- Free energy calculations (MM/PBSA) : Quantify binding energies, prioritizing modifications to enhance affinity .
Q. How does the 3-iodophenyl substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The iodine atom serves as a directing group and participates in Ullmann or Suzuki-Miyaura couplings. Key considerations:
- Steric effects : The bulky iodophenyl group may require Pd(OAc)2/XPhos catalysts for efficient C–N bond formation .
- Electronic effects : Iodine’s electron-withdrawing nature activates the benzene ring for nucleophilic aromatic substitution (e.g., with amines at 80°C in DMF) .
- Post-functionalization : Iodo groups can be replaced via Finkelstein reactions (e.g., KI/NaI exchange) to generate fluorinated or boronated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
